molecular formula C16H13NO B143902 7-Benzyloxyquinoline CAS No. 131802-60-3

7-Benzyloxyquinoline

Cat. No. B143902
M. Wt: 235.28 g/mol
InChI Key: SIDLHXXVIBTSJZ-UHFFFAOYSA-N
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Description

7-Benzyloxyquinoline is a chemical compound that is part of the quinoline family, characterized by the presence of a benzyloxy group at the 7th position of the quinoline ring system. This structural modification imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of 7-benzyloxyquinoline derivatives has been explored through various catalytic methods. For instance, palladium-catalyzed aminocarbonylation has been used to synthesize 5-carboxamido-7-iodo-8-benzyloxyquinolines, demonstrating the versatility of palladium(0) catalysts in functionalizing the quinoline scaffold under specific conditions . Additionally, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one has been achieved from vanillin through a multi-step process involving benzylation, nitration, oxidation, reduction, and cyclization, highlighting the complexity and efficiency of organic synthesis techniques .

Molecular Structure Analysis

The molecular structure of 7-benzyloxyquinoline derivatives is characterized by the quinoline core, which can be further functionalized to yield a variety of compounds with diverse biological activities. The presence of substituents on the quinoline ring can significantly influence the molecule's reactivity and interaction with biological targets10.

Chemical Reactions Analysis

7-Benzyloxyquinoline and its derivatives participate in a range of chemical reactions, often facilitated by catalysis. For example, Rh(III)-catalyzed cascade annulations have been employed to access isoindolo[2,1-b]isoquinolin-5(7H)-ones via C-H activation, which is a testament to the advancements in transition metal-catalyzed methodologies . Similarly, iodine-catalyzed oxidative functionalization has been developed to functionalize azaarenes with benzylic C-H bonds, leading to the synthesis of isoquinolin-1(2H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-benzyloxyquinoline derivatives are influenced by their molecular structure. For instance, the introduction of a benzyloxy group can affect the molecule's solubility, reactivity, and ability to interact with biological systems. These properties are crucial in the development of new pharmaceuticals and are often studied through structure-activity relationship (SAR) analyses10.

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry

    • Application Summary : 7-Benzyloxyquinoline is a functionalized quinoline motif. Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Scientific Field : Biochemistry

    • Application Summary : 7-Benzyloxyquinoline is used as a fluorogenic substrate for CYP3A4 .
    • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of CYP3A4 .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Scientific Field : Pharmacology

    • Application Summary : The 1-benzylisoquinoline moiety, which includes 7-Benzyloxyquinoline, can be identified within numerous compounds of pharmaceutical interest, such as moxaverine .
    • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in the synthesis of pharmaceutical compounds .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Scientific Field : Biochemistry

    • Application Summary : 7-Benzyloxyquinoline is used in studies involving Cytochrome P450 3A4 (CYP3A4), an enzyme that plays a role in drug metabolism .
    • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of CYP3A4 .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Scientific Field : Drug Interaction Studies

    • Application Summary : 7-Benzyloxyquinoline is used in studies involving drug-drug interactions, particularly those involving Cytochrome P450 enzymes .
    • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of Cytochrome P450 enzymes .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .
  • Scientific Field : Biotechnology

    • Application Summary : 7-Benzyloxyquinoline is used in studies involving the engineering and assaying of cytochrome P450 biocatalysts .
    • Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of 7-Benzyloxyquinoline in assays to study the function of cytochrome P450 biocatalysts .
    • Results or Outcomes : The outcomes of these studies are not specified in the source .

Safety And Hazards

7-Benzyloxyquinoline can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

7-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDLHXXVIBTSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157214
Record name 7-Benzyloxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyloxyquinoline

CAS RN

131802-60-3
Record name 7-Benzyloxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzyloxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
388
Citations
KK Khan, JR Halpert - Chemical research in toxicology, 2002 - ACS Publications
The main objective of the present study was to find a fluorescent substrate probe for cytochrome P450eryF (P450eryF). P450eryF is a bacterial P450 that catalyzes the hydroxylation of 6-…
Number of citations: 18 pubs.acs.org
P Lu, Y Lin, AD Rodrigues, TH Rushmore… - Drug metabolism and …, 2001 - ASPET
Testosterone, 7-benzyloxyquinoline, and 7-benzyloxy-4-trifluoromethyl-coumarin, marker substrates for cytochrome P450 3A4 are commonly used within the pharmaceutical industry to …
Number of citations: 66 dmd.aspetjournals.org
AB Renwick, G Lavignette, PD Worboys, B Williams… - Xenobiotica, 2001 - Taylor & Francis
1. The aim of this study was to evaluate a number of derivatives of 7-hydroxy-4-trifluoromethylcoumarin (HFC) and 7-benzyloxyquinoline (7BQ) as novel fluorescent substrates for …
Number of citations: 37 www.tandfonline.com
N Baririan, JP Desager, M Petit, Y Horsmans - Journal of pharmaceutical …, 2006 - Elsevier
Some microplate-based direct assays with different fluorometric substrates have been developed, among which 7-benzyloxyquinoline (BOQ) has demonstrated the highest degree of …
Number of citations: 25 www.sciencedirect.com
RT Mayer, KJ Netter, F Heubel, B Hahnemann… - Biochemical …, 1990 - Elsevier
… Structure-activity relationship studies indicated that the 7-benzyloxyquinoline was the most rapidly metabolized substrate for control microsomes and those from PB-pretreated rats, …
Number of citations: 67 www.sciencedirect.com
TS Hansen, OG Nilsen - Basic & clinical pharmacology & …, 2008 - Wiley Online Library
… purpurea (0.24–6360 µg/ml) on CYP3A4-mediated metabolism of 7-benzyloxy-trifluoromethylcoumarin (BFC), 7-benzyloxyquinoline (BQ) and testosterone, presented as per cent of …
Number of citations: 38 onlinelibrary.wiley.com
J Hakkola, J Maenpaa, RT Mayer… - British journal of …, 1992 - Wiley Online Library
… 7-benzyloxyquinoline metabolism in human placenta by cigarette smoking was an unexpected finding, 7-benzyloxyquinoline … MC-microsomes metabolised 7-benzyloxyquinoline faster …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
V Zlabek, G Zamaratskaia - Animal, 2012 - cambridge.org
… of selectivity are used in assays to estimate CYP3A activity, including testosterone, 7-benzyloxyresorufin (BR), 7-benzyloxy4-trifluoromethylcoumarin (BFC) and 7-benzyloxyquinoline (…
Number of citations: 33 www.cambridge.org
EM Smith, JY Wilson - Aquatic Toxicology, 2010 - Elsevier
… metabolic rates for all tested substrates except 7-benzyloxyquinoline and 7-benzyloxy-4-… across almost all substrates tested, exceptions being 7-benzyloxyquinoline, 7-benzyloxy-4-…
Number of citations: 75 www.sciencedirect.com
DM Stresser, SD Turner, AP Blanchard, VP Miller… - Drug Metabolism and …, 2002 - ASPET
… The substrates examined were dibenzyl fluorescein, 7-benzyloxyquinoline (BQ), 3-cyano-7-ethoxycoumarin, 3-cyano-7-methoxycoumarin, 7-methoxy-4-trifluoromethylcoumarin, 3-[2-(N,…
Number of citations: 191 dmd.aspetjournals.org

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